molecular formula C16H12O8S2 B14653761 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 50479-73-7

5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B14653761
CAS No.: 50479-73-7
M. Wt: 396.4 g/mol
InChI Key: XDPOFZJYTCXCNE-UHFFFAOYSA-N
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Description

5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core substituted with methanesulfonyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a xanthene derivative followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the methanesulfonyl groups or reduce the carbonyl group.

    Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its stable xanthene core.

Mechanism of Action

The mechanism of action of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl groups can act as electrophilic sites, facilitating reactions with nucleophiles. The xanthene core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Xanthene-9-carboxylic acid: Lacks the methanesulfonyl groups but shares the xanthene core.

    5,7-Dimethylxanthene-9-carboxylic acid: Similar structure with methyl groups instead of methanesulfonyl groups.

    9-Oxo-9H-xanthene-2-carboxylic acid: Similar core structure but without the methanesulfonyl groups.

Uniqueness

5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of methanesulfonyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

50479-73-7

Molecular Formula

C16H12O8S2

Molecular Weight

396.4 g/mol

IUPAC Name

5,7-bis(methylsulfonyl)-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C16H12O8S2/c1-25(20,21)9-6-11-14(17)10-5-8(16(18)19)3-4-12(10)24-15(11)13(7-9)26(2,22)23/h3-7H,1-2H3,(H,18,19)

InChI Key

XDPOFZJYTCXCNE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C(=C1)S(=O)(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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